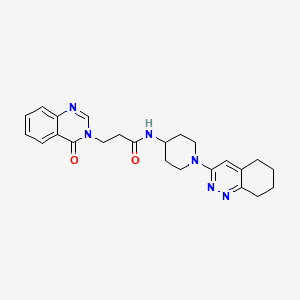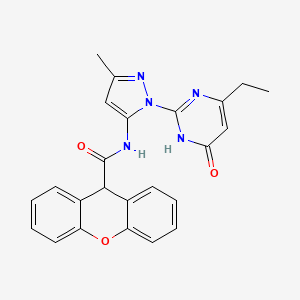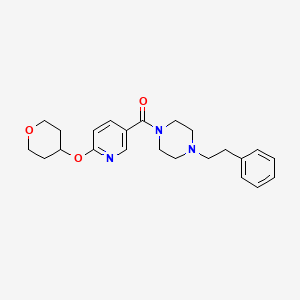![molecular formula C16H14N6O2S B2788597 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313552-35-1](/img/structure/B2788597.png)
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BIP, is a heterocyclic compound that has been extensively studied for its potential in various scientific research applications. BIP is a purine derivative that has been synthesized through a number of methods, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and by downregulating the expression of anti-apoptotic proteins. This compound has also been shown to inhibit the production of reactive oxygen species and to upregulate the expression of antioxidant enzymes, which contributes to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, the upregulation of antioxidant enzymes, and the protection of neurons against oxidative stress-induced damage. This compound has also been shown to have low toxicity in normal cells and to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione is its potent anti-cancer activity against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies investigating its long-term toxicity and potential side effects.
Future Directions
For the research on 8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione include the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to investigate its mechanism of action in more detail and to identify potential targets for drug development. Additionally, studies investigating its long-term toxicity and potential side effects are needed to determine its safety for use in humans.
Synthesis Methods
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been synthesized through a number of methods, including the reaction of 7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-mercaptobenzimidazole in the presence of a base. Another method involves the reaction of 7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-chlorobenzimidazole in the presence of a base, followed by the reaction with sodium sulfide. The synthesis of this compound has also been achieved via a one-pot, three-component reaction involving the reaction of 7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-mercaptobenzimidazole and ethyl cyanoacetate in the presence of a base.
Scientific Research Applications
8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been investigated for its potential in various scientific research applications, including as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c1-3-8-22-11-12(21(2)15(24)20-13(11)23)19-16(22)25-14-17-9-6-4-5-7-10(9)18-14/h3-7H,1,8H2,2H3,(H,17,18)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVAHYHPPGVBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Tert-butylphenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B2788516.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2788518.png)
![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]prop-2-enamide](/img/structure/B2788520.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2788522.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2788526.png)

![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2788531.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2788532.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2788535.png)
![N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2788537.png)